molecular formula C8H9NO2 B174811 Methyl 5-ethenyl-1H-pyrrole-2-carboxylate CAS No. 198703-16-1

Methyl 5-ethenyl-1H-pyrrole-2-carboxylate

Cat. No. B174811
CAS RN: 198703-16-1
M. Wt: 151.16 g/mol
InChI Key: YIJXOYFVYBEYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethenyl-1H-pyrrole-2-carboxylate (MEPC) is a chemical compound that belongs to the pyrrole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. MEPC is a versatile compound that can be synthesized using different methods, and its unique chemical structure offers numerous benefits for scientific research. In

Mechanism of Action

The mechanism of action of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate is not well understood. However, studies have shown that this compound can interact with various biological targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This compound has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to have antioxidant activity, which can protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. This compound has been shown to have antitumor activity, which can inhibit the growth of cancer cells. This compound has also been shown to have antimicrobial activity, which can inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its applications in aqueous environments. This compound is also sensitive to light and heat, which can cause degradation.

Future Directions

There are several future directions for research on Methyl 5-ethenyl-1H-pyrrole-2-carboxylate. One direction is to explore the potential applications of this compound in drug discovery. This compound can be used as a starting material to synthesize novel compounds with potential therapeutic activities. Another direction is to explore the potential applications of this compound in materials science. This compound can be used to synthesize new polymers with unique properties for various applications. Finally, more studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound can be synthesized using different methods, and its unique chemical structure offers numerous benefits for scientific research. This compound has various biochemical and physiological effects, and its potential applications in drug discovery and materials science make it an exciting area of research. Further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can be synthesized using various methods, including the Hantzsch reaction, the Paal-Knorr reaction, and the Pictet-Spengler reaction. The Hantzsch reaction is the most common method used to synthesize this compound. This method involves the reaction of 2-amino-3-butenenitrile with ethyl acetoacetate and formaldehyde in the presence of a catalyst. The Paal-Knorr reaction involves the reaction of 1,4-dicarbonyl compounds with amino compounds, while the Pictet-Spengler reaction involves the reaction of tryptamines with aldehydes or ketones.

Scientific Research Applications

Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research. In medicinal chemistry, this compound has been used to synthesize novel compounds with potential antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been used to synthesize compounds with potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, this compound has been used to synthesize polymers, which have potential applications in drug delivery systems and tissue engineering. This compound has also been used to synthesize fluorescent dyes, which have potential applications in bioimaging.

properties

CAS RN

198703-16-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl 5-ethenyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H9NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h3-5,9H,1H2,2H3

InChI Key

YIJXOYFVYBEYQM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(N1)C=C

Canonical SMILES

COC(=O)C1=CC=C(N1)C=C

synonyms

1H-Pyrrole-2-carboxylicacid,5-ethenyl-,methylester(9CI)

Origin of Product

United States

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